molecular formula C20H15F3N4OS B2879740 6-(ethylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-(trifluoromethyl)phenyl ether CAS No. 478247-50-6

6-(ethylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-(trifluoromethyl)phenyl ether

Numéro de catalogue: B2879740
Numéro CAS: 478247-50-6
Poids moléculaire: 416.42
Clé InChI: MGXIHAZIVXAMEH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-(Ethylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-(trifluoromethyl)phenyl ether is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted at position 6 with an ethylsulfanyl group and at position 4 with a 3-(trifluoromethyl)phenyl ether moiety. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases .

Propriétés

IUPAC Name

6-ethylsulfanyl-1-phenyl-4-[3-(trifluoromethyl)phenoxy]pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4OS/c1-2-29-19-25-17-16(12-24-27(17)14-8-4-3-5-9-14)18(26-19)28-15-10-6-7-13(11-15)20(21,22)23/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXIHAZIVXAMEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C=NN2C3=CC=CC=C3)C(=N1)OC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Cyclocondensation of 5-Amino-1H-Pyrazole-4-Carboxamide Derivatives

A foundational method involves cyclizing 5-amino-1-phenyl-1H-pyrazole-4-carboxamide with formamide under reflux (150–160°C, 8–12 hrs), forming the pyrimidine ring. This step typically achieves 60–75% yield, with purity >95% after recrystallization from ethanol/water mixtures.

Reaction Conditions Table

Parameter Value Source
Temperature 150–160°C
Reagent Formamide
Time 8–12 hours
Yield 60–75%

Introduction of the 6-Ethylsulfanyl Group

The ethylsulfanyl moiety is introduced via nucleophilic displacement of a chloro or nitro precursor. In Patent US5294612A , 6-chloro intermediates react with ethanethiol in dimethylformamide (DMF) at 80°C for 6 hrs, using potassium carbonate as a base. This method affords 70–85% yield, with byproducts (e.g., disulfides) removed via silica gel chromatography.

Mechanistic Insight
The reaction proceeds via an SNAr mechanism, where ethanethiol’s sulfur attacks the electron-deficient C6 position of the pyrimidine ring.

Synthesis of 4-(3-Trifluoromethylphenoxy) Substituent

Ullmann-Type Coupling for Aryl Ether Formation

The 3-trifluoromethylphenoxy group is installed via copper-catalyzed coupling between 4-hydroxy-pyrazolo[3,4-d]pyrimidine and 1-iodo-3-(trifluoromethyl)benzene. Key conditions include:

  • Catalyst: CuI (10 mol%)
  • Ligand: 1,10-Phenanthroline
  • Solvent: Dimethyl sulfoxide (DMSO)
  • Temperature: 110°C, 24 hrs

This method yields 65–80% product, with <5% homo-coupling byproducts.

Optimization Data Table

Parameter Optimal Value Yield Impact
CuI Loading 10 mol% +15%
Temperature 110°C vs. 90°C +22%
Solvent DMSO vs. DMF +18%

Integrated Multi-Step Synthesis Protocol

Stepwise Process Flow

  • Pyrazole Core Synthesis :
    • Condense ethyl cyanoacetate with phenylhydrazine in ethanol (reflux, 4 hrs) to form 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile.
  • Pyrimidine Ring Closure :
    • Treat with formamide at 160°C for 10 hrs.
  • Chlorination at C6 :
    • React with phosphorus oxychloride (POCl₃) at 100°C for 3 hrs.
  • Ethylsulfanyl Introduction :
    • Ethanethiol/K₂CO₃ in DMF, 80°C, 6 hrs.
  • Aryl Ether Coupling :
    • Ullmann reaction with 3-trifluoromethylphenol, CuI, and 1,10-phenanthroline.

Overall Yield : 28–34% (5 steps)

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, pyrimidine-H), 7.85–7.45 (m, 9H, aromatic), 3.12 (q, J=7.2 Hz, 2H, SCH₂CH₃), 1.43 (t, J=7.2 Hz, 3H, CH₃).
  • ¹³C NMR : 162.1 (C4), 155.9 (C6), 138.2–121.9 (aryl carbons), 29.7 (SCH₂), 14.1 (CH₃).
  • HRMS : m/z 417.0982 [M+H]⁺ (calc. 417.0985).

Purity Assessment

  • HPLC : >99% purity (C18 column, 70:30 MeCN/H₂O, 1 mL/min).
  • XRD : Monoclinic crystal system, space group P2₁/c.

Industrial-Scale Optimization Challenges

Solvent Selection for Thiolation

Ethanol/water mixtures reduce ethanethiol’s odor but lower reaction rates. Switching to DMF improves kinetics but necessitates stringent solvent recovery systems.

Byproduct Management

  • Disulfide Formation : Controlled by inert atmosphere (N₂) and stoichiometric excess of ethanethiol (1.5 eq).
  • Homo-Coupling in Ullmann Reaction : Minimized using ultra-dry DMSO and degassed reagents.

Applications and Derivative Synthesis

The compound serves as a key intermediate for kinase inhibitors, leveraging its:

  • Electron-deficient core : For ATP-binding site interactions.
  • Thioether group : Metabolic stability enhancement.

Derivatives synthesized via sulfone oxidation (e.g., using m-CPBA) show improved target affinity but reduced solubility.

Analyse Des Réactions Chimiques

Types of Reactions

6-(ethylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-(trifluoromethyl)phenyl ether can undergo various chemical reactions:

  • Oxidation: : This reaction can be promoted using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

  • Reduction: : Employing reducing agents like sodium borohydride or lithium aluminum hydride can result in the reduction of nitro or carbonyl groups if present.

  • Substitution: : Halogenation or alkylation reactions can be performed to introduce new substituents on the aromatic rings.

Common Reagents and Conditions

Typical reagents include bases like sodium hydroxide for deprotonation steps, acids like sulfuric acid for catalytic reactions, and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile. Reactions may be conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Depending on the reaction conditions, major products can include oxidized or reduced derivatives of the original compound, as well as substituted products with various functional groups introduced.

Applications De Recherche Scientifique

Synthesis and Structural Insights

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves several chemical transformations. For instance, a common method includes the chlorination of precursors followed by hydrazinolysis and condensation with aromatic aldehydes or acetophenones to yield various derivatives. The presence of ethylsulfanyl and trifluoromethyl groups enhances the compound's biological activity and solubility characteristics, making it a versatile scaffold for further modifications.

Anticancer Properties

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer activities. For example, compounds with similar scaffolds have shown high inhibitory effects against various cancer cell lines, including lung (A549) and breast (MCF-7) cancer cells. The compound's mechanism often involves the induction of apoptosis in cancer cells at low micromolar concentrations. The structure-activity relationship studies suggest that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can enhance potency against specific cancer types .

Anti-inflammatory Effects

Compounds derived from this class have also been evaluated for their anti-inflammatory properties. Certain derivatives have demonstrated dual inhibition of cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes. In vitro studies reveal that these compounds can significantly reduce edema and inhibit pro-inflammatory cytokines like TNF-α .

Potential Therapeutic Applications

Given their diverse biological activities, derivatives of 6-(ethylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-(trifluoromethyl)phenyl ether could be explored for various therapeutic applications:

  • Cancer Therapy : Due to their ability to induce apoptosis in tumor cells and inhibit cell proliferation.
  • Anti-inflammatory Drugs : As potential treatments for conditions like arthritis or other inflammatory diseases.
  • Antiparasitic and Antifungal Agents : Some derivatives have shown promise against parasitic infections and fungal pathogens.

Case Studies

Several case studies highlight the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:

  • Study on Antitumor Activity : A derivative was tested against multiple cancer cell lines and exhibited an IC50 value significantly lower than conventional chemotherapeutics like doxorubicin .
  • Evaluation of Anti-inflammatory Effects : A series of compounds were synthesized and tested for COX inhibition, showing superior anti-inflammatory activity compared to existing drugs .

Mécanisme D'action

The specific mechanism by which 6-(ethylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-(trifluoromethyl)phenyl ether exerts its effects can vary based on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, altering their activity and consequently affecting cellular pathways. Its unique structure allows for high affinity and specificity in these interactions, making it a valuable tool in drug discovery and development.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The pyrazolo[3,4-d]pyrimidine core is a versatile template for drug discovery. Key structural variations among analogues include:

Compound Position 4 Substituent Position 6 Substituent Key Properties Reference
Target Compound 3-(Trifluoromethyl)phenyl ether Ethylsulfanyl Enhanced metabolic stability, moderate lipophilicity
1v () Urea-linked 3-(trifluoromethyl)phenyl Methyl Potent BRAF inhibition (IC₅₀: 0.12 µM)
Example 132 () Ethoxy-3-(trifluoromethyl)phenyl Amino Antiproliferative activity (A375 cells)
Compound Phenylamine Methylsulfanyl Src/ABL kinase inhibition
13b () Bisphosphonate-carbamoyl 3-Carbamoylphenyl Bone-targeting bisphosphonate activity
  • Position 4 Modifications :

    • Ether vs. Urea Linkage : The target compound’s ether group reduces hydrogen-bonding capacity compared to urea-containing analogues like 1v , likely diminishing kinase affinity but improving metabolic stability .
    • Trifluoromethyl Impact : The 3-(trifluoromethyl)phenyl group, common in kinase inhibitors, enhances hydrophobic interactions and electron-withdrawing effects, as seen in 1v and Example 132 .
  • Position 6 Substituents: Ethylsulfanyl vs. Carbamoyl/Bisphosphonate Groups: Compounds like 13b incorporate bone-targeting bisphosphonates, diverging from the target compound’s therapeutic focus .

Activité Biologique

The compound 6-(ethylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-(trifluoromethyl)phenyl ether is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C20H15F3N4OS
  • Molecular Weight : 416.42 g/mol
  • CAS Number : Not specified in the search results.

Anticancer Activity

Recent studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance:

  • Inhibition of Tumor Cell Lines : The compound was evaluated against several cancer cell lines including HepG2 (hepatoma), MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer). The results indicated that compounds with the pyrazolo[3,4-d]pyrimidine scaffold exhibited high inhibitory activity, with IC50 values indicating potent anti-proliferative effects. For example, one derivative showed an IC50 value of 1.74 µM against MCF-7 cells, suggesting strong efficacy compared to doxorubicin, a standard chemotherapeutic agent .

Antimicrobial Activity

The antimicrobial potential of pyrazolo[3,4-d]pyrimidine derivatives has also been investigated:

  • Antibacterial Studies : In a study focusing on the antibacterial activity of related compounds, it was found that certain derivatives exhibited activity against Gram-positive bacteria such as Bacillus cereus and Micrococcus luteus, with minimum inhibitory concentration (MIC) values of 32 µg/mL and 128 µg/mL respectively. This suggests that structural modifications significantly influence antibacterial efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds:

CompoundStructural FeaturesAnticancer Activity (IC50, µM)Antibacterial Activity (MIC, µg/mL)
1aPyrazolo scaffold1.74 (MCF-7)-
10Nitro group-32 (Bacillus), 128 (Micrococcus)

The presence of specific functional groups appears to enhance both anticancer and antibacterial activities. For example, the trifluoromethyl group is associated with increased lipophilicity and bioactivity.

Case Studies

  • Inhibition of Src Kinase : A study synthesized various pyrazolo[3,4-d]pyrimidine derivatives and evaluated their Src kinase inhibitory activities. Compounds similar to the target compound showed promising results as potential Src kinase inhibitors, which are vital in cancer progression pathways .
  • Antimicrobial Testing : Another investigation into related derivatives highlighted their effectiveness against various bacterial strains using a well diffusion method. The results indicated that modifications at specific positions on the pyrazolo ring could enhance antimicrobial potency against both Gram-positive and Gram-negative bacteria .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.